![molecular formula C14H14ClN3O3S B1443648 2-Chloro-N-{4-[(pyridin-2-ylamino)-sulfonyl]phenyl}propanamide CAS No. 1365961-80-3](/img/structure/B1443648.png)
2-Chloro-N-{4-[(pyridin-2-ylamino)-sulfonyl]phenyl}propanamide
Descripción general
Descripción
2-Chloro-N-{4-[(pyridin-2-ylamino)-sulfonyl]phenyl}propanamide (CNP) is a small molecule that has been used in a variety of scientific research applications. It is a derivative of the amide group, which is composed of a carbonyl group and an amine group linked together by a single bond. CNP has been shown to have a wide range of biochemical and physiological effects, depending on the application.
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis and Biological Activity
- Thienopyridines Synthesis : A study detailed an efficient synthesis route for thieno[2,3-b]pyridine derivatives starting from acetoacetanilides. These compounds are crucial for developing pharmaceuticals due to their potential biological activities, including anticancer properties (Harb, Hussein, & Mousa, 2006).
- Anticancer Activity : Another research synthesized a series of novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides and evaluated their in vitro anticancer activity. Some of these compounds showed promising activity against leukemia, colon cancer, and melanoma (Szafrański & Sławiński, 2015).
Synthetic Pathways and Derivatives
- Novel Syntheses : Research has focused on developing new synthetic routes to create various derivatives of related compounds, demonstrating their utility in producing biologically active molecules. For instance, novel synthetic pathways have been explored to create pyridine and pyrazole derivatives with potential biological activities (Hussein, Harb, & Mousa, 2008).
Material Science and Nonlinear Optical Materials
- Nonlinear Optical Materials : Studies have also looked into the use of sulfonamide derivatives in material science, particularly in creating nonlinear optical materials. These materials have applications in optoelectronics, such as in the development of photochromic gratings and second harmonic generation films (Kucharski, Ortyl, Janik, & Ahmadi-kandjani, 2010).
Antimicrobial and Surface Activity
- Antimicrobial Agents : Certain derivatives have been synthesized and tested for antimicrobial activity, demonstrating the potential of these compounds in developing new antimicrobial agents. This includes the synthesis of triazole derivatives with reported antimicrobial properties (El-Sayed, 2006).
Propiedades
IUPAC Name |
2-chloro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c1-10(15)14(19)17-11-5-7-12(8-6-11)22(20,21)18-13-4-2-3-9-16-13/h2-10H,1H3,(H,16,18)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKOUDZUFUTPKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-{4-[(pyridin-2-ylamino)-sulfonyl]phenyl}propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



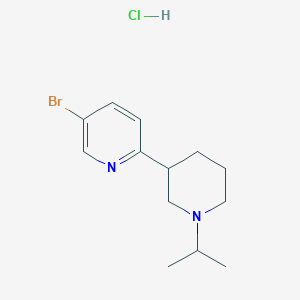
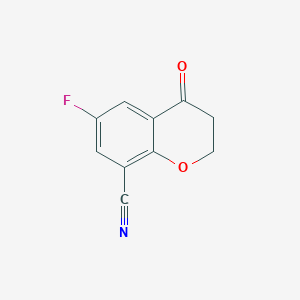
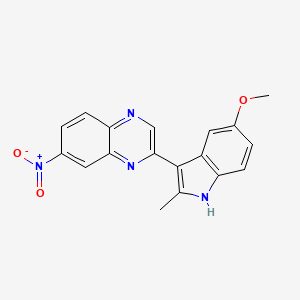
![N-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)-3-oxomorpholin-2-yl]acetamide](/img/structure/B1443571.png)


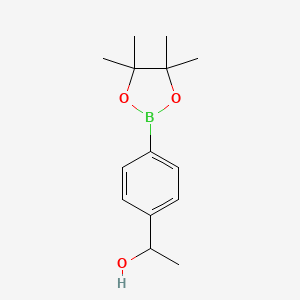
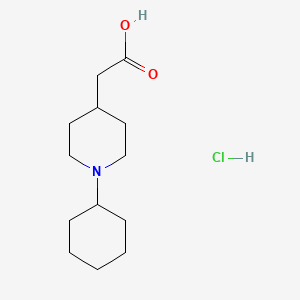
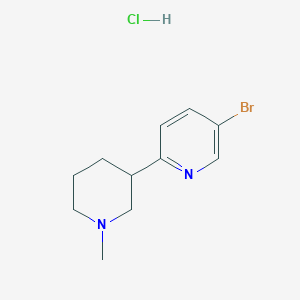
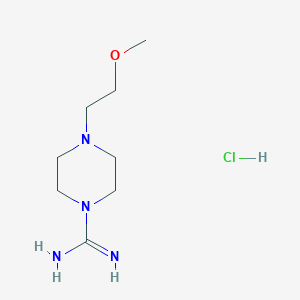
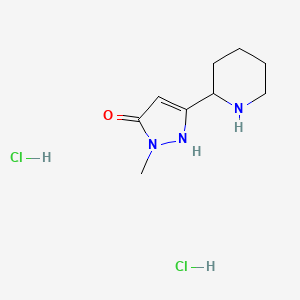
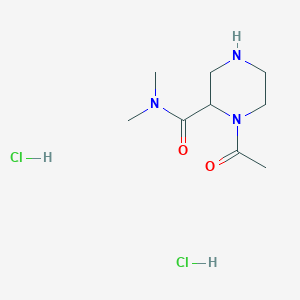
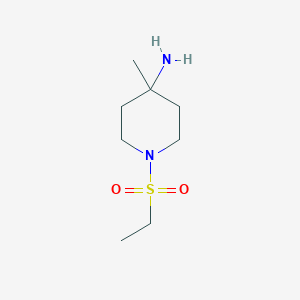
![4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1443588.png)